(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol

Medicinal Chemistry Scaffold Hopping Lead Optimization

Choose this unsubstituted (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol for maximum synthetic flexibility. Its free 1-position nitrogen allows late-stage N-functionalization, while the vacant 4-position enables unbiased SAR exploration for kinase inhibitors. The 5-hydroxymethyl handle is ideal for linker attachment or further derivatization. With a low molecular weight (149.15) and favorable XLogP3 (-0.1), this building block supports ligand efficiency optimization. Avoid pre-functionalized cores that limit IP freedom and restrict lead generation.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1824400-75-0
Cat. No. B3324317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol
CAS1824400-75-0
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C=NN2)CO
InChIInChI=1S/C7H7N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-3,11H,4H2,(H,8,9,10)
InChIKeyGBGGWCRLSSCPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (CAS 1824400-75-0): A Core Scaffold for Kinase Inhibitor Development


(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (CAS: 1824400-75-0) is a heterocyclic building block characterized by its fused pyrazolo[3,4-b]pyridine core with a single hydroxymethyl (-CH2OH) group at the 5-position and an unsubstituted 1-position nitrogen [1]. It possesses a molecular weight of 149.15 g/mol and a molecular formula of C7H7N3O . This core scaffold is foundational in medicinal chemistry, with derivatives extensively explored as inhibitors for various kinases [2], making this specific alcohol a versatile and non-privileged starting point for lead generation campaigns.

Why (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is Not a Commodity: The Strategic Value of an Unsubstituted Core


Generic substitution within the pyrazolopyridine class is not feasible due to the extreme sensitivity of biological activity to substitution patterns. The unsubstituted nature of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol at the 1, 3, and 4-positions offers a unique and chemically distinct handle for diversification. This contrasts sharply with its methylated analogs, which already commit the core scaffold to a specific, and often biologically crucial, orientation. For instance, simply methylating the 1-position nitrogen (as in {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol) alters the core's electronic distribution and eliminates the possibility of late-stage N-functionalization [1]. Similarly, substitution at the 4-position is critical for potency in many kinase programs [2], making an unadorned scaffold like the target compound essential for exploring novel intellectual property space or for building focused libraries where the substituent is the primary variable.

Evidence-Based Differentiation Guide for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol (CAS 1824400-75-0)


Structural Differentiation: Unsubstituted Core vs. N-Methylated Analog (CAS 1221288-28-3)

The target compound possesses an unsubstituted 1-position nitrogen (NH), a key point of differentiation from its closest analog, {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol (CAS 1221288-28-3). The presence of the NH group enables further functionalization such as alkylation, arylation, or acylation, which is precluded in the N-methyl analog. This is reflected in the physicochemical properties: the target compound has a lower calculated partition coefficient (XLogP3: -0.1) and lower topological polar surface area (TPSA: 50.9 Ų) compared to the analog, which influences solubility and permeability [1].

Medicinal Chemistry Scaffold Hopping Lead Optimization

Synthetic Versatility: Unhindered Core vs. 4-Substituted Analogs in Kinase Inhibitor Development

In the context of kinase inhibitor development, the 4-position of the pyrazolo[3,4-b]pyridine scaffold is often a critical vector for modulating potency and selectivity. For instance, a patent on pyrazolo[3,4-b]pyridine derivatives as PI4KIIIβ inhibitors specifies substitution at the 4-position with complex moieties (e.g., diaza monocyclic, bridged bicyclic) to achieve selective inhibition [1]. The target compound, with an unsubstituted 4-position, provides a blank slate for installing any desired substituent, unlike pre-functionalized analogs which restrict the chemical space that can be explored. This allows researchers to avoid long linear syntheses to install a specific group and instead use the core as a direct starting point for their unique SAR exploration.

Kinase Inhibitors Structure-Activity Relationship (SAR) Chemical Biology

Physicochemical Differentiation: Enhanced Solubility Profile vs. More Lipophilic Analogs

The low molecular weight and polar nature of the target compound confer a favorable solubility profile, a common challenge in drug discovery. Compared to more advanced pyrazolo[3,4-b]pyridine analogs, such as the 4-amino-5-carboxylic acid ester derivatives explored as A1 adenosine receptor antagonists [1], the target compound is significantly smaller and less lipophilic. While direct solubility data is not provided in the search results, the target compound's lower molecular weight (149.15 g/mol) and the presence of two hydrogen bond donors (OH and NH) [2] predictively enhance aqueous solubility compared to the larger, more complex esters with MW > 300 g/mol and clogP values > 2 [1].

ADME Drug-likeness Physicochemical Properties

Differentiation from 4-Chloro Analogs: Avoiding Metabolic and Toxicological Liabilities

Many building blocks and intermediates in the pyrazolopyridine class contain a halogen, such as chlorine at the 4-position (e.g., (4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methanol) . While halogens are useful synthetic handles, they can introduce metabolic liabilities (e.g., formation of reactive metabolites) and contribute to overall lipophilicity. The target compound's lack of a halogen atom represents a cleaner starting point from a toxicological and ADME perspective.

Medicinal Chemistry Toxicology Lead Optimization

Key Application Scenarios for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol Based on Comparative Evidence


Kinase Inhibitor Lead Generation: Building Focused Libraries with an Unbiased Core

Procurement for a kinase inhibitor program where the goal is to explore diverse chemical space without pre-existing bias. The unsubstituted 4-position and free 1-position nitrogen [1] make this compound an ideal core for synthesizing a library of novel analogs, allowing the team to fully control the vectors for potency, selectivity, and intellectual property. This contrasts with using pre-functionalized analogs which may already be claimed in patents [2] or limit SAR exploration.

Scaffold-Hopping from Privileged Kinase Cores

In a scaffold-hopping exercise to replace a problematic core (e.g., quinoline or quinazoline) with a novel isostere. The pyrazolo[3,4-b]pyridine system has been shown to be a successful isostere for the quinoline nucleus in antimalarial drug discovery [1]. The target compound provides a minimal, unadorned entry point into this scaffold class, allowing medicinal chemists to rebuild the desired pharmacophore around a new, potentially IP-free, core without synthetic complications.

Early-Stage ADME Optimization

When a lead series suffers from high lipophilicity and poor solubility, using a low molecular weight, polar starting material like (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol can be a deliberate strategy. Its favorable physicochemical properties (MW 149.15, XLogP3 -0.1, 2 H-bond donors) [1] provide a better starting point for building drug-like molecules compared to larger, more lipophilic building blocks like the 4-amino-5-carboxylic acid esters [2], helping to maintain ligand efficiency and solubility during optimization.

Chemical Biology Probe Synthesis

In an academic or biotech setting, the need for a versatile, linker-ready scaffold for synthesizing chemical probes is critical. The single hydroxymethyl group at the 5-position [1] serves as a primary handle for attaching linkers or bioconjugation tags (e.g., biotin, fluorophores) without requiring additional functional group manipulation. Its unsubstituted nature ensures the core does not impart unwanted biological activity, making it an excellent vehicle for target engagement studies.

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